molecular formula C16H22N4O B6646360 N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide

Cat. No. B6646360
M. Wt: 286.37 g/mol
InChI Key: XSGRUZXFIMUPCS-UHFFFAOYSA-N
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Description

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide, also known as DMCM, is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor. It has been widely used in scientific research to investigate the role of GABA receptors in the brain and to develop new drugs for the treatment of various neurological disorders.

Mechanism of Action

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide acts as a competitive antagonist of the GABA receptor, binding to the same site as the endogenous ligand GABA. By blocking the binding of GABA to the receptor, N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide reduces the inhibitory effects of GABA on neuronal activity, leading to increased excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of GABA receptor function, changes in neuronal excitability, and alterations in neurotransmitter release. It has also been shown to have anxiogenic and pro-convulsant effects in animal models.

Advantages and Limitations for Lab Experiments

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for the GABA receptor. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide and its effects on the GABA receptor. One area of interest is the development of new drugs that target the GABA receptor and have therapeutic potential for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another area of research is the investigation of the role of GABA receptors in the development and progression of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide on the GABA receptor and to identify new targets for drug development.

Synthesis Methods

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of indazole-3-carboxylic acid with 1-(dimethylamino)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has been used extensively in scientific research to study the role of GABA receptors in the brain. It has been shown to modulate the activity of GABA receptors in a dose-dependent manner, leading to changes in neuronal excitability and neurotransmitter release. N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has also been used to investigate the effects of GABA receptor antagonists on animal behavior, including anxiety, depression, and addiction.

properties

IUPAC Name

N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-20(2)16(9-5-6-10-16)11-17-15(21)14-12-7-3-4-8-13(12)18-19-14/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGRUZXFIMUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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